molecular formula C19H15N3O3S B11464278 3-(4-methoxyphenyl)-N-(2-methyl-1,3-benzothiazol-5-yl)-1,2-oxazole-5-carboxamide

3-(4-methoxyphenyl)-N-(2-methyl-1,3-benzothiazol-5-yl)-1,2-oxazole-5-carboxamide

Cat. No.: B11464278
M. Wt: 365.4 g/mol
InChI Key: LYFSWAFCRGSULW-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-(2-methyl-1,3-benzothiazol-5-yl)-1,2-oxazole-5-carboxamide is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a methoxyphenyl group, a benzothiazole moiety, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-(2-methyl-1,3-benzothiazol-5-yl)-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the benzothiazole moiety: This can be done through nucleophilic substitution reactions or coupling reactions using suitable reagents and catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-(2-methyl-1,3-benzothiazol-5-yl)-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction may produce amine derivatives.

Scientific Research Applications

3-(4-methoxyphenyl)-N-(2-methyl-1,3-benzothiazol-5-yl)-1,2-oxazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural properties and biological activity.

    Material Science: The compound is explored for its potential use in the development of advanced materials with specific electronic or optical properties.

    Biological Research: It is used in various biological assays to study its effects on cellular processes and molecular targets.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-(2-methyl-1,3-benzothiazol-5-yl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide
  • N-(2-methyl-1,3-benzothiazol-5-yl)-1,2-oxazole-5-carboxamide
  • 3-(4-methoxyphenyl)-N-(2-methyl-1,3-benzothiazol-5-yl)-1,2-oxazole

Uniqueness

3-(4-methoxyphenyl)-N-(2-methyl-1,3-benzothiazol-5-yl)-1,2-oxazole-5-carboxamide is unique due to the combination of its methoxyphenyl, benzothiazole, and oxazole moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C19H15N3O3S

Molecular Weight

365.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-N-(2-methyl-1,3-benzothiazol-5-yl)-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C19H15N3O3S/c1-11-20-16-9-13(5-8-18(16)26-11)21-19(23)17-10-15(22-25-17)12-3-6-14(24-2)7-4-12/h3-10H,1-2H3,(H,21,23)

InChI Key

LYFSWAFCRGSULW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC(=NO3)C4=CC=C(C=C4)OC

Origin of Product

United States

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